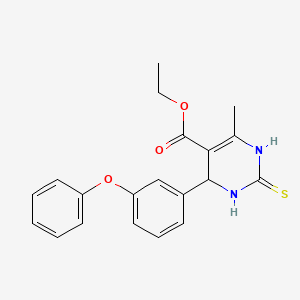![molecular formula C26H23ClN2O2 B4003595 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol](/img/structure/B4003595.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol
Descripción general
Descripción
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol is a useful research compound. Its molecular formula is C26H23ClN2O2 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1448057 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Research on BPA, a structurally similar compound, focuses on its environmental presence and health implications, suggesting a potential research avenue for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol in understanding its environmental distribution and potential health risks.
Toxicology and Endocrine Disruption
Studies have highlighted BPA's role as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues, including diabetes, cardiovascular diseases, and obesity. This indicates the importance of toxicological studies to assess the endocrine-disrupting potential of similar compounds (Yang et al., 2009), (Sabanayagam et al., 2013).
Epidemiological Studies
Epidemiological research connecting BPA exposure to specific health outcomes such as heart disease, obesity, and diabetes suggests a similar need for population-based studies to understand the health implications of exposure to this compound (Melzer et al., 2010), (Shankar et al., 2012).
Mechanistic Studies on Oxidative Stress and Inflammation
Research has also explored BPA's mechanisms of action, including oxidative stress and inflammation pathways, suggesting an area of study for this compound to understand its cellular and molecular effects (Watkins et al., 2015).
Human Exposure Assessment
Investigations into human exposure levels to BPA through various routes (dietary, dermal, etc.) and its detection in biological fluids highlight the importance of assessing human exposure to similar compounds and their metabolites (Ikezuki et al., 2002).
Propiedades
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2/c1-14-23(17-8-4-6-10-20(17)28-14)25(16-12-19(27)26(30)22(13-16)31-3)24-15(2)29-21-11-7-5-9-18(21)24/h4-13,25,28-30H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPBXHTDFJMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)Cl)O)OC)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003517.png)

![2-[[4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4003533.png)
amine oxalate](/img/structure/B4003536.png)
![2-methyl-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4003551.png)
![4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4003553.png)


![3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4003565.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide](/img/structure/B4003567.png)

![2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4003588.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-3,5-dimethylpiperidine](/img/structure/B4003599.png)
![1-Methyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4003600.png)
